molecular formula C10H11F2NO2 B3142412 Ethyl Difluoro(3-methylpyridin-2-yl)acetate CAS No. 503627-61-0

Ethyl Difluoro(3-methylpyridin-2-yl)acetate

Cat. No.: B3142412
CAS No.: 503627-61-0
M. Wt: 215.2 g/mol
InChI Key: ZWAAEMKHDYQJCM-UHFFFAOYSA-N
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Description

Ethyl Difluoro(3-methylpyridin-2-yl)acetate is a chemical compound with the CAS Number: 503627-61-0 . It has a molecular weight of 215.2 and its molecular formula is C10H11F2NO2 . The compound is typically used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-7(2)5-4-6-13-8/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 215.197 . .

Scientific Research Applications

Radical Reactions and Synthesis of 3,3-Difluoro-GABA

Ethyl/methyl 2-bromo-2,2-difluoroacetate and related compounds have been used in radical reactions with vinyl ethers, demonstrating their utility in synthesizing difluoro or monofluoroacetyl-substituted acetals. This methodology has been crucial for the synthesis of previously unknown 3,3-difluoro-GABA, expanding the series of isomeric difluoro GABAs. The study highlighted the significant impact of fluorine atoms on acidifying both the amino and carboxyl functions, showcasing the compound's role in modifying biochemical properties (Kondratov et al., 2015).

Reactivity Survey with Aryl Glyoxals and Aldehydes

Research has also focused on the reactivity of 2-aminopyridine and Meldrum’s acid with aryl glyoxals or aryl aldehydes, leading to the successful synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates. This work underscores the compound's versatility in forming complex structures, essential for developing novel chemical entities and understanding reaction mechanisms (Asadi et al., 2021).

Facile Synthesis of Oxysterols

Ethyl difluoro(3-methylpyridin-2-yl)acetate's derivatives have been involved in the regioselective hydroxylation of sterols, leading to the efficient synthesis of naturally occurring oxysterols. This research highlights the compound's application in synthesizing biologically relevant molecules, contributing to the study of sterol metabolism and function (Ogawa et al., 2009).

Self-Assembling Properties for Delivery Systems

Significant research has been conducted on the self-assembling properties of derivatives, such as the synthesis and evaluation of 3-(3,5-difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides. These compounds have shown potential as synthetic lipids for developing delivery systems, demonstrating the role of this compound derivatives in nanotechnology and drug delivery applications (Pikun et al., 2022).

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(3-methylpyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO2/c1-3-15-9(14)10(11,12)8-7(2)5-4-6-13-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAAEMKHDYQJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC=N1)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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